Labd-13-ene-8,15-diol
Overview
Description
Labd-13-ene-8,15-diol is a labdane-type diterpene, a class of compounds known for their diverse biological activities and presence in various plant species. This compound, specifically, has been isolated from different plants and has shown a range of biological activities, including anticancer and antimicrobial properties .
Synthesis Analysis
The synthesis of labd-13-ene-8,15-diol and related compounds has been approached through both isolation from natural sources and laboratory synthesis. For instance, a novel bifunctional diterpene synthase from Selaginella moellendorffii was found to catalyze the production of labda-7,13E-dien-15-ol, a closely related compound, from geranylgeranyl diphosphate (GGPP) . Additionally, microbial transformations have been employed to synthesize labdane diterpenes, such as the transformation of labdanolic acid to 3β-hydroxy-labd-8(17)-en-15-oic acid by Penicillium janczewskii .
Molecular Structure Analysis
The molecular structure of labd-13-ene-8,15-diol has been elucidated using techniques such as NMR and X-ray crystallography. These methods have confirmed the presence of the characteristic labdane skeleton and the specific functional groups .
Chemical Reactions Analysis
Labd-13-ene-8,15-diol and its derivatives undergo various chemical reactions, including Electrophilic Aromatic Substitution (EAS) to yield diterpenylhydroquinone derivatives with potential antitumor activity . Microbial transformations have also been used to modify the labdane skeleton, leading to the production of new compounds with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of labd-13-ene-8,15-diol have been studied to some extent. For example, its effects on phospholipid bilayers were investigated using differential scanning calorimetry (DSC), revealing interactions with the bilayers that could be relevant to its biological activity . The compound's solubility and incorporation into liposomes have also been explored, with high incorporation efficiency reported for its derivatives, which could be beneficial for drug delivery applications .
Relevant Case Studies
Labd-13-ene-8,15-diol has been evaluated for its anticancer and antimicrobial activities. It has shown inhibitory effects on various cancer cell lines, with IC50 values ranging from 8.3 to 21.3 µg/mL . Its antimicrobial activity has been tested against both gram-positive and gram-negative bacteria, with the gram-negative bacteria being more sensitive to the compound . These findings suggest potential therapeutic applications for labd-13-ene-8,15-diol and its derivatives.
Scientific Research Applications
Summary of the Application
Labd-13-ene-8,15-diol, also known as 13(E), has been found to possess anticancer activities . It has been evaluated against various cancer cell lines .
Methods of Application or Experimental Procedures
The compound was isolated from Brachyglottis monroi and its cytotoxicity was analyzed on four cancer cells: murine leukemic cells P388, murine melanoma cell line B16-F10, human cervical carcinoma cell line KB, and human colon cancer cells SNU-C4 .
Results or Outcomes
13(E) showed an inhibitory effect on a variety of cancer cell lines. The IC50 values were between 8.3–21.3 g/mL. It was most effective against murine leukemia cell lines P388, producing approximately 8.3 g/mL of IC50 in the cytopathic effect (CPE) method .
Antimicrobial Activity
Summary of the Application
In addition to its anticancer properties, 13(E) also exhibits antimicrobial activities .
Methods of Application or Experimental Procedures
The antimicrobial activity of 13(E) was tested against three gram-positive bacteria (Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes) and three gram-negative bacteria (Vibrio parahaemolyticus, Escherichia coli, and Salmonella enteritidis) .
Results or Outcomes
13(E) inhibited the growth of both gram-positive and gram-negative bacteria with a range of minimum inhibitory concentration (MIC) values from 0.092 to 0.598 mg/mL. Gram-negative bacteria were more sensitive to the compound (MIC, 0.092 mg/mL) .
Safety And Hazards
properties
IUPAC Name |
(1R,2R,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOHDQKUMQKLMP-NUKBDRAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Labd-13-ene-8,15-diol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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